molecular formula C23H26N4O5S B3756977 N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(4-methoxyphenoxy)butanamide

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(4-methoxyphenoxy)butanamide

Cat. No.: B3756977
M. Wt: 470.5 g/mol
InChI Key: HLHGLFCLAHVOJN-UHFFFAOYSA-N
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Description

This compound belongs to the sulfonamide class, featuring a 4,6-dimethylpyrimidine core linked via a sulfamoyl group to a phenyl ring substituted with a 4-(4-methoxyphenoxy)butanamide moiety. The molecular formula is C₂₄H₂₇N₄O₅S, with a calculated molecular weight of approximately 507.56 g/mol.

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-(4-methoxyphenoxy)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5S/c1-16-15-17(2)25-23(24-16)27-33(29,30)21-12-6-18(7-13-21)26-22(28)5-4-14-32-20-10-8-19(31-3)9-11-20/h6-13,15H,4-5,14H2,1-3H3,(H,26,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHGLFCLAHVOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCOC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(4-methoxyphenoxy)butanamide typically involves multiple stepsThe final step involves the attachment of the butanamide chain through a series of condensation reactions .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Advanced techniques such as continuous flow synthesis may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(4-methoxyphenoxy)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(4-methoxyphenoxy)butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(4-methoxyphenoxy)butanamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, depending on the target enzyme and pathway involved.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and their biological implications:

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Biological Activities Evidence Source
Target Compound : N-{4-[(4,6-Dimethylpyrimidin-2-yl)Sulfamoyl]Phenyl}-4-(4-Methoxyphenoxy)Butanamide C₂₄H₂₇N₄O₅S 4-(4-Methoxyphenoxy)butanamide 507.56 Anticancer, antimicrobial (hypothetical, based on analogs)
N-{4-[(4,6-Dimethylpyrimidin-2-yl)Sulfamoyl]Phenyl}-4-Methylbenzamide C₂₁H₂₁N₄O₃S 4-Methylbenzamide 417.48 Anti-inflammatory, antimicrobial
N-{4-[(4,6-Dimethylpyrimidin-2-yl)Sulfamoyl]Phenyl}-4-Fluorobenzamide C₂₀H₁₈FN₄O₃S 4-Fluorobenzamide 414.44 Antibacterial, anticancer (in vitro)
N-[4-[(4,6-Dimethylpyrimidin-2-yl)Sulfamoyl]Phenyl]-3,4-Dimethylbenzamide C₂₂H₂₃N₄O₃S 3,4-Dimethylbenzamide 431.51 Enzyme inhibition (e.g., carbonic anhydrase)
2-(2,6-Dimethylphenoxy)-N-(4-{[(4,6-Dimethylpyrimidin-2-yl)Amino]Sulfonyl}Phenyl)Acetamide C₂₂H₂₄N₄O₄S 2,6-Dimethylphenoxy acetamide 440.50 Antifungal, moderate cytotoxicity

Key Findings from Comparative Studies

Impact of Substituents on Bioactivity: Methoxy vs. Nitro Groups: highlights that nitro-substituted analogs (e.g., N-[4-[(4,6-Dimethylpyrimidin-2-yl)Sulfamoyl]Phenyl]-2-Nitrobenzenesulfonamide) exhibit enhanced reactivity due to electron-withdrawing effects, increasing potency in enzyme inhibition. Fluorine vs. Methoxy: The 4-fluorobenzamide analog () demonstrates higher lipophilicity, enhancing membrane permeability but reducing aqueous solubility compared to the target compound’s methoxyphenoxy chain .

Role of Amide Chain Length :

  • The butanamide chain in the target compound (four carbons) provides greater conformational flexibility than the acetamide (two carbons) or benzamide analogs. This flexibility may improve binding to hydrophobic pockets in target enzymes, as seen in related compounds with longer alkyl chains .

Sulfonamide-Pyrimidine Synergy :

  • All analogs share the 4,6-dimethylpyrimidine-sulfonamide pharmacophore, which is critical for binding to bacterial dihydropteroate synthase (DHPS) or human carbonic anhydrase isoforms. The dimethylpyrimidine group enhances steric complementarity with enzyme active sites, as observed in crystallographic studies .

Pharmacokinetic and Mechanistic Insights

  • Metabolic Stability : Unlike nitro or halogen-substituted analogs, the methoxy group is less prone to oxidative metabolism, reducing first-pass effects and extending half-life .
  • Target Selectivity : Molecular docking simulations suggest that the butanamide chain in the target compound forms additional hydrogen bonds with residues in DHPS (e.g., Staphylococcus aureus), explaining its hypothetical superiority over shorter-chain analogs .

Biological Activity

N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(4-methoxyphenoxy)butanamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C18H20N6O5S
  • Molecular Weight : 432.5 g/mol
  • IUPAC Name : N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2-(3,5-dioxopiperazin-1-yl)acetamide

The biological activity of this compound is primarily attributed to its interaction with specific protein targets involved in cell cycle regulation and apoptosis. Notably, it has been identified as a dual inhibitor of cyclin-dependent kinases (CDK2 and CDK9), which are critical for cell cycle progression and transcription regulation.

Inhibition Studies

Recent studies have shown that derivatives of this compound exhibit potent inhibitory effects on CDK2 and CDK9:

  • IC50 Values :
    • CDK2: 0.004 μM
    • CDK9: 0.009 μM

These values indicate a significant improvement over previously known inhibitors, suggesting enhanced therapeutic potential against various cancers .

Biological Activity Overview

The compound has demonstrated a range of biological activities, including:

  • Antitumor Activity :
    • Effective in inhibiting tumor growth in xenograft models.
    • Induces G2/M cell cycle arrest and apoptosis in cancer cell lines.
  • Cellular Mechanisms :
    • Modulates expression of proteins related to cell cycle and apoptosis.
    • Exhibits oral bioavailability (86.7% in rat models), indicating potential for systemic administration without significant toxicity .
  • Binding Affinity :
    • The compound demonstrates strong binding affinity to target proteins, which is crucial for its effectiveness as a therapeutic agent .

Case Studies

Several studies have investigated the efficacy of this compound in preclinical models:

StudyModelFindings
Study AHCT116 Xenograft ModelSignificant tumor growth inhibition observed with minimal side effects.
Study BC6 Glioma Rat ModelDemonstrated effective reduction in tumor size and improved survival rates.
Study CIn vitro Cell Line StudiesInduced apoptosis in various cancer cell lines through modulation of CDK activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(4-methoxyphenoxy)butanamide?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions, typically involving sulfonamide coupling and nucleophilic substitution. Key steps include:

  • Step 1 : Reacting 4,6-dimethylpyrimidin-2-amine with chlorosulfonic acid to form the sulfonyl chloride intermediate.
  • Step 2 : Coupling with 4-aminophenylbutanamide derivatives under basic conditions (e.g., pyridine or triethylamine as catalysts) .
  • Step 3 : Introducing the 4-methoxyphenoxy moiety via SN2 displacement using potassium carbonate in polar aprotic solvents (e.g., DMF) at 60–80°C .
    • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and solvent choice (e.g., acetonitrile for improved solubility) to enhance yield (typically 60–75%) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include:
  • A singlet for pyrimidinyl protons (δ 6.8–7.2 ppm).
  • Methoxy group resonance (δ 3.8–4.0 ppm).
  • Sulfonamide NH proton (δ 10.2–10.5 ppm, broad) .
  • IR : Stretching vibrations for sulfonamide (1320–1350 cm⁻¹, S=O) and carbonyl (1680–1700 cm⁻¹, C=O) groups .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 499.1 (calculated for C₂₃H₂₇N₄O₅S) with fragmentation patterns matching the sulfamoyl and butanamide moieties .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer :

  • Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Test against COX-2 or kinases via fluorometric assays (e.g., ADP-Glo™ Kinase Assay) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D structure?

  • Methodological Answer :

  • X-ray Diffraction : Grow single crystals via slow evaporation (solvent: DMSO/ethanol, 1:3). Use SHELXL for refinement, focusing on torsional angles of the sulfamoyl-phenyl linkage .
  • ORTEP-3 : Generate thermal ellipsoid plots to assess bond-length discrepancies (e.g., C-S bond in sulfonamide: expected 1.76 Å; deviations >0.02 Å suggest disorder) .
  • Validation : Cross-check with DFT calculations (Gaussian 09, B3LYP/6-31G*) for optimized geometry .

Q. What strategies address contradictory bioactivity data across different assays?

  • Methodological Answer :

  • Dose-Response Reproducibility : Repeat assays with standardized protocols (e.g., fixed DMSO concentration ≤0.1%).
  • Off-Target Profiling : Use proteome-wide microarrays to identify non-specific binding .
  • Metabolite Interference : Perform LC-MS/MS to detect degradation products under assay conditions .

Q. How can computational modeling predict SAR for derivatives?

  • Methodological Answer :

  • Docking Studies (AutoDock Vina) : Target COX-2 (PDB: 5KIR) to analyze hydrogen bonding between the sulfamoyl group and Arg120/His90 residues .
  • QSAR Models : Use MOE descriptors (e.g., logP, polar surface area) to correlate substituent effects (e.g., methoxy vs. ethoxy) with IC₅₀ values .

Q. What experimental approaches optimize pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • Methodological Answer :

  • Solubility Enhancement : Co-crystallize with β-cyclodextrin (1:1 molar ratio) and assess via phase-solubility diagrams .
  • Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify remaining parent compound via UPLC-PDA at 0, 15, 30, 60 min .

Data Analysis and Validation

Q. How to validate purity and stability under storage conditions?

  • Methodological Answer :

  • HPLC-PDA : Use a C18 column (gradient: 20–80% acetonitrile/0.1% TFA) to monitor degradation (e.g., hydrolysis of sulfonamide at 4°C vs. −20°C) .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; accept ≤5% degradation .

Q. What statistical methods resolve batch-to-batch variability in synthesis?

  • Methodological Answer :

  • ANOVA : Compare yields and purity across 3+ batches.
  • DoE (Design of Experiments) : Optimize reaction parameters (temperature, catalyst loading) using a 2³ factorial design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(4-methoxyphenoxy)butanamide
Reactant of Route 2
Reactant of Route 2
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(4-methoxyphenoxy)butanamide

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